molecular formula C20H28N2O3S B5657905 8-[(5-cyclopentyl-2-thienyl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

8-[(5-cyclopentyl-2-thienyl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B5657905
M. Wt: 376.5 g/mol
InChI Key: IJZMEJDANJTSHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spirocyclic compounds similar to the one often involves innovative cyclization techniques and strategies to construct the spirocyclic core efficiently. For example, PCl3-mediated cyclization has been applied for the synthesis of related spirocyclic derivatives at room temperature, highlighting an efficient one-pot procedure for constructing such complex molecules (Baccolini, Negri, & Boga, 1999). Moreover, oxidative cyclization of olefinic precursors has been employed for the synthesis of azaspiro[4.5]decane systems, demonstrating the versatility and efficiency of this approach in spirocyclic compound synthesis (Martin‐Lopez & Bermejo, 1998).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds, including the specific compound , is characterized by the presence of a spiro linkage connecting two cyclic structures, which can significantly influence the molecule's physical and chemical properties. Crystallographic analysis and NMR studies are commonly employed to elucidate these complex structures, providing insights into their three-dimensional conformations and the impact of substituents on their overall architecture.

Chemical Reactions and Properties

Spirocyclic compounds exhibit a range of chemical reactivities, influenced by their unique structural features. For instance, the presence of functional groups such as carboxylic acids, ketones, and nitriles within the spiro framework can participate in various chemical transformations, including cycloaddition reactions, nucleophilic substitutions, and redox reactions. These reactions are crucial for further functionalizing the spirocyclic core and for the synthesis of derivative compounds with enhanced or targeted properties.

Physical Properties Analysis

The physical properties of spirocyclic compounds, such as solubility, melting point, and crystallinity, are closely related to their molecular structure. The spiro linkage often imparts a rigid, three-dimensional structure to these molecules, which can affect their physical behavior. Studies on the decarboxylation rates and thermal stability of these compounds provide valuable information on their stability and reactivity under various conditions (Bigley & May, 1969).

properties

IUPAC Name

8-[(5-cyclopentylthiophen-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c1-21-18(23)12-16(19(24)25)20(21)8-10-22(11-9-20)13-15-6-7-17(26-15)14-4-2-3-5-14/h6-7,14,16H,2-5,8-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZMEJDANJTSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C12CCN(CC2)CC3=CC=C(S3)C4CCCC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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